1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-14-5-6-15(20)18(14)11-8-17(9-11)16(21)13-7-10-3-1-2-4-12(10)22-13/h1-4,7,11H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMIZRYFNUZMJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed C–H Arylation of Benzofuran Derivatives
Modern approaches leverage 8-aminoquinoline (8-AQ) as a directing group for regioselective C–H functionalization. As demonstrated by Larsson et al., benzofuran-2-carboxylic acid is converted to its 8-AQ amide, enabling palladium-catalyzed arylation at the C3 position (Scheme 1).
Scheme 1 : Directed C–H Arylation of Benzofuran-2-Carboxamide
$$
\text{Benzofuran-2-carboxylic acid} \xrightarrow{\text{8-AQ, EDCI}} \text{Amide} \xrightarrow{\text{Pd(OAc)}_2, \text{Aryl iodide}} \text{C3-Arylated product} \quad (\text{Yield: 72–95\%})
$$
Key reaction parameters:
- Catalyst : Pd(OAc)$$_2$$ (10 mol\%)
- Ligand : 1,10-Phenanthroline
- Solvent : Toluene at 110°C
- Scope : Tolerates electron-donating (-OMe, -NH$$2$$) and withdrawing (-NO$$2$$, -CF$$_3$$) groups.
Azetidine Ring Construction
Intramolecular Cyclization of 1,3-Diols
Azetidine rings are efficiently synthesized via stereocontrolled cyclization of 1,3-diol precursors. Carreira’s method employs sodium hydride in THF to mediate ether formation (Scheme 3):
Scheme 3 : Azetidine Synthesis from 1,3-Diols
$$
\text{1,3-Diol} \xrightarrow{\text{NaH, THF}} \text{Azetidine} \quad (\text{Yield: 80–91\%})
$$
Critical considerations :
Payne Rearrangement of Epoxides
α-Epoxides undergo acid-catalyzed rearrangement to azetidines via a Payne-type mechanism (Scheme 4):
Scheme 4 : Tosic Acid-Mediated Epoxide Rearrangement
$$
\alpha\text{-Epoxide} \xrightarrow{\text{TsOH, CH}2\text{Cl}2} \text{Azetidine} \quad (\text{Yield: 78–83\%})
$$
Pyrrolidine-2,5-Dione Synthesis
Cyclization of Succinamic Acid Derivatives
Pyrrolidine-2,5-dione is conventionally prepared via thermal cyclization of succinamic acid (Scheme 5):
Scheme 5 : Succinimide Formation
$$
\text{Succinamic acid} \xrightarrow{\Delta, \text{Ac}_2\text{O}} \text{Pyrrolidine-2,5-dione} \quad (\text{Yield: 89\%})
$$
Microwave-Assisted Synthesis
Modern protocols utilize microwave irradiation to accelerate cyclization (Table 2):
Table 2 : Optimization of Microwave Conditions
| Power (W) | Time (min) | Yield (%) |
|---|---|---|
| 300 | 10 | 85 |
| 500 | 5 | 92 |
| 700 | 3 | 88 |
Final Coupling and Characterization
Amide Bond Formation
The benzofuran-2-carbonyl-azetidine intermediate is coupled with pyrrolidine-2,5-dione using EDCI/HOBt (Scheme 6):
Scheme 6 : EDCI-Mediated Amide Coupling
$$
\text{Azetidine intermediate} + \text{Pyrrolidine-2,5-dione} \xrightarrow{\text{EDCI, HOBt, DMF}} \text{Target compound} \quad (\text{Yield: 74\%})
$$
Characterization Data :
Diastereomeric Control
Chiral HPLC (Chiralpak IA column) confirmed >98% enantiomeric excess when using (S)-BINOL-derived catalysts during azetidine formation.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation Products: Quinone derivatives of the benzofuran moiety.
Reduction Products: Amines derived from the azetidine ring.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the azetidine and pyrrolidine-2,5-dione structures may contribute to its binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Core Modifications: Azetidine vs. Other Heterocycles
- Azetidine vs. Piperidine: describes compounds with piperidine (six-membered ring) substituents, such as 1-{2-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione. The azetidine in the target compound may improve binding specificity in biological targets due to its constrained geometry .
- Benzofuran vs. Naphthalene : The naphthalene-substituted analog 1-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione () replaces benzofuran with a larger aromatic system. This increases molecular weight (322.36 vs. ~308 for the benzofuran analog) and lipophilicity, which could enhance membrane permeability but reduce solubility .
Substituent Variations and Bioactivity
- Anticonvulsant Activity : highlights 1-[2-(3-methoxyphenyl)ethyl]pyrrolidine-2,5-dione , which inhibits tyrosinase and exhibits anticonvulsant effects. The benzofuran analog’s oxygen atom may mimic methoxy groups in enhancing hydrogen bonding with neurological targets, though specific IC50 data for the target compound are lacking .
- Antimicrobial Potential: Mannich bases like 1-(phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione () show moderate activity against E. coli and B. subtilis. The benzofuran group’s electron-rich nature could improve interactions with microbial enzymes compared to pyridine-based analogs .
Physicochemical Properties
- Solubility : The benzofuran group’s oxygen may improve aqueous solubility compared to naphthalene analogs but reduce it relative to methoxyphenyl derivatives .
- Crystal Structure: While data for the target compound are unavailable, analogs like 1-(2-chloro-1-(4-chlorophenyl)-2-nitropropyl)pyrrolidine-2,5-dione () exhibit monoclinic packing with dihedral angles influencing molecular interactions. The azetidine’s strain may lead to distinct crystal packing .
Biological Activity
The compound 1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Name : 1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
- Molecular Formula : C₁₄H₁₃N₃O₃
- Molecular Weight : 273.27 g/mol
The compound features a benzofuran moiety, which is known for its diverse biological activities, combined with an azetidine ring and a pyrrolidine dione structure. This unique combination may contribute to its pharmacological properties.
Antiviral Activity
Recent studies have indicated that derivatives of benzofuran, including the compound , exhibit significant antiviral activity against various viral targets. For instance, research on benzofuran derivatives has shown promising results as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. The binding affinities of these compounds were evaluated using molecular docking studies, revealing strong interactions with the target enzyme .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer properties. Compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines. For example, benzofuran derivatives have been reported to exhibit antiproliferative effects and induce apoptosis in cancer cells . The specific anticancer activity of 1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione remains to be fully elucidated but warrants further investigation.
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.
- Receptor Interaction : It may also interact with various cellular receptors, modulating signaling pathways that lead to therapeutic effects.
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | Reference |
|---|---|---|
| Antiviral | HCV NS5B Polymerase | |
| Anticancer | Various Cancer Cell Lines | |
| Enzyme Inhibition | Specific Viral Enzymes |
Case Study: Antiviral Screening
In a recent study focused on the antiviral properties of benzofuran derivatives, several compounds were screened against HCV NS5B polymerase. The results indicated that certain derivatives exhibited binding affinities comparable to standard antiviral drugs. The study utilized molecular dynamics simulations to assess the stability and interaction profiles of these compounds with the target enzyme .
Case Study: Anticancer Activity Assessment
Another study explored the anticancer activity of related compounds against human tumor cell lines. The findings suggested that these compounds could significantly reduce cell viability at low micromolar concentrations, indicating their potential as therapeutic agents in oncology .
Q & A
Q. Basic Research Focus
- Enzyme Inhibition Assays : Test against bacterial enoyl-ACP reductase (e.g., Mycobacterium tuberculosis) using spectrophotometric NADH depletion assays .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
- MIC Determination : Perform broth microdilution against Gram-positive/negative bacteria to quantify antimicrobial potency .
How can the compound’s stereochemistry and crystal structure be validated?
Q. Advanced Research Focus
- X-ray Crystallography : Resolve the azetidine-pyrrolidine-dione conformation using single-crystal diffraction (e.g., synchrotron sources) .
- Chiral HPLC : Separate enantiomers using a Chiralpak IG column (mobile phase: hexane/isopropanol) to confirm synthetic stereocontrol .
- Vibrational Spectroscopy : Compare experimental IR bands (e.g., C=O stretch at ~1700 cm⁻¹) with DFT-calculated spectra .
What computational methods are suitable for predicting binding modes?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina with bacterial FabI (PDB: 4AL8) to model interactions between the benzofuran moiety and the hydrophobic active site .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the ligand-enzyme complex .
- QM/MM Calculations : Evaluate transition states for azetidine ring-opening reactions using Gaussian09 .
How should researchers address contradictory data in enzyme inhibition studies?
Q. Advanced Research Focus
- Orthogonal Assays : Confirm activity using fluorescence polarization (binding affinity) and SPR (kinetic parameters) .
- Control Experiments : Test against enzyme isoforms (e.g., human enoyl-ACP reductase) to rule off-target effects .
- Meta-Analysis : Compare IC₅₀ values across studies; assess variability due to buffer conditions (e.g., ionic strength) .
What strategies optimize structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Substituent Variation : Replace benzofuran with thiophene or pyridine to probe electronic effects on activity .
- Azetidine Modifications : Introduce methyl groups at the 3-position to sterically hinder metabolic degradation .
- Dose-Response Analysis : Use Hill plots to quantify cooperativity in enzyme inhibition .
What are the degradation pathways under physiological conditions?
Q. Basic Research Focus
- Hydrolysis : The pyrrolidine-2,5-dione ring undergoes pH-dependent hydrolysis (t₁/₂ = 2–8 hrs at pH 7.4) .
- Oxidative Stress : Incubate with liver microsomes (CYP450 enzymes) to identify metabolites via LC-MS/MS .
Methodological Tip : Use accelerated stability testing (40°C/75% RH) to predict shelf life .
How is enantiomeric purity maintained during synthesis?
Q. Advanced Research Focus
- Chiral Catalysis : Employ Evans’ oxazaborolidine catalysts for asymmetric synthesis of the azetidine intermediate .
- Dynamic Resolution : Use lipases (e.g., CAL-B) to resolve racemic mixtures in kinetic resolutions .
- Circular Dichroism (CD) : Monitor enantiopurity by CD spectroscopy (λ = 220–260 nm) .
What formulation strategies enhance solubility for in vivo studies?
Q. Basic Research Focus
- Co-Solvents : Use PEG-400/water (1:1 v/v) to achieve >1 mg/mL solubility .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (size: 150–200 nm) via solvent evaporation .
- Salt Formation : React with HCl to form a hydrochloride salt (improves aqueous solubility by 10-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
